Isochlorogenic acid b

Description

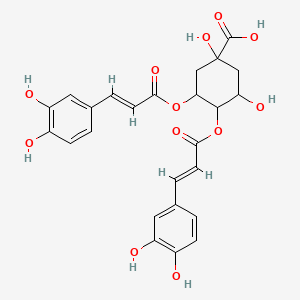

Isochlorogenic acid B (ICAB) is a dicaffeoylquinic acid isomer, structurally characterized by the esterification of quinic acid with two caffeoyl groups at specific positions. It is widely distributed in medicinal plants such as Lonicera japonica, Chrysanthemum morifolium, and Artemisia capillaris . ICAB exhibits diverse pharmacological activities, including antioxidative, anti-inflammatory, and anticoagulant effects . Its molecular formula is C₂₅H₂₄O₁₂, identical to its isomers isochlorogenic acid A (ICAA) and isochlorogenic acid C (ICAC), differing only in the positions of the caffeoyl substitutions .

Structure

3D Structure

Properties

Molecular Formula |

C25H24O12 |

|---|---|

Molecular Weight |

516.4 g/mol |

IUPAC Name |

3,4-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,5-dihydroxycyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(31)36-20-12-25(35,24(33)34)11-19(30)23(20)37-22(32)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-30,35H,11-12H2,(H,33,34)/b7-3+,8-4+ |

InChI Key |

UFCLZKMFXSILNL-FCXRPNKRSA-N |

Isomeric SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)O |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O)O |

Synonyms |

3,4-di-O-caffeoylquinic acid 3,4-dicaffeoylquinic acid 3,4-DICQA isochlorogenic acid B methyl 3,5-di-O-caffeoyl quinate methyl-3,5-di-O-caffeoylquinate |

Origin of Product |

United States |

Preparation Methods

Solvent Extraction from Laggera alata

The Chinese patent CN101380318A details a standardized protocol for extracting isochlorogenic acid B alongside isomers A and C from Laggera alata. The dried plant material undergoes reflux extraction with 50–70% ethanol at 80–90°C for 2–3 hours. After filtration and concentration under reduced pressure, the crude extract is subjected to macroporous resin chromatography (e.g., D101 resin) using a gradient elution of 10–50% ethanol to isolate the dicaffeoylquinic acid fraction. Final purification via preparative HPLC yields this compound with a reported isomer ratio of 26:19:31 (A:B:C).

Table 1: Key Parameters for Ethanol Extraction of this compound from Laggera alata

| Parameter | Optimal Range |

|---|---|

| Ethanol concentration | 50–70% (v/v) |

| Temperature | 80–90°C |

| Extraction time | 2–3 hours |

| Resin type | D101 macroporous resin |

| Final purity (HPLC) | >95% |

Aqueous Extraction from Artemisia lavandulaefolia

A study on Artemisia lavandulaefolia demonstrated that hot water extraction (90°C, 3 hours) followed by lyophilization effectively preserves this compound. The aqueous extract is dissolved in methanol and purified using a C18 column with a gradient of 0.1% formic acid in acetonitrile/water. This method achieves baseline separation of this compound from other isomers, as confirmed by HPLC-MS/MS.

Synthetic Approaches to this compound

While plant extraction remains the primary source, synthetic routes are emerging. Sefkow’s 2001 synthesis of chlorogenic acid provides a foundational framework. By adapting this methodology, quinic acid derivatives could be esterified with caffeoyl chloride at specific hydroxyl positions (3 and 4) to yield this compound. However, no peer-reviewed studies have yet reported a complete synthesis, highlighting a critical research gap.

Advanced Purification Techniques

High-Speed Counter-Current Chromatography (HSCCC)

HSCCC combined with preparative HPLC has proven effective for isolating this compound from Lonicera japonica. A two-phase solvent system of ethyl acetate/butanol/water (4:1:5, v/v) achieves partial separation of isomers, with subsequent prep-HPLC using a C18 column and 0.1% formic acid–acetonitrile gradient yielding this compound at 96% purity.

Ionic Liquid-Based Aqueous Two-Phase Systems (IL-ATPS)

Although developed for isochlorogenic acid C, IL-ATPS using 1-butyl-3-methylimidazolium bromide [(Bmim)Br] offers insights applicable to isomer B. Under optimized conditions (4.5 g (NH₄)₂SO₄, pH 3.0, 20°C), 98.18% extraction efficiency is achieved, driven by spontaneous exothermic partitioning into the IL-rich phase.

Table 2: Comparison of Purification Methods for this compound

| Method | Purity (%) | Recovery (%) | Key Advantage |

|---|---|---|---|

| HSCCC + HPLC | 96 | 79.8 | High resolution for isomers |

| IL-ATPS | 90 | 98.18 | Solvent-free, scalable |

| Macroporous resin | 95 | 85 | Cost-effective for bulk processing |

Analytical Characterization

HPLC-MS/MS Protocols

Reverse-phase HPLC with a CORTECS C18 column (2.1 × 150 mm, 1.6 μm) and 0.1% formic acid/acetonitrile gradient enables precise quantification. this compound elutes at 15.2 minutes under these conditions, with MS/MS fragmentation confirming the molecular ion at m/z 515.1 [M−H]⁻ and characteristic fragments at m/z 353 (caffeoylquinic acid) and 173 (quinic acid).

Chemical Reactions Analysis

Types of Reactions

Isochlorogenic acid b can undergo various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The cinnamoyl groups can be reduced to form dihydrocinnamoyl derivatives.

Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to substitute the hydroxyl groups.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydrocinnamoyl derivatives.

Substitution: Alkoxy or amino derivatives.

Scientific Research Applications

Isochlorogenic acid b has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential antioxidant properties due to the presence of multiple hydroxyl groups.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

Mechanism of Action

The mechanism of action of Isochlorogenic acid b involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The hydroxyl groups can donate electrons to neutralize free radicals, thereby reducing oxidative stress.

Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes.

Anticancer Activity: It may induce apoptosis in cancer cells by activating specific signaling pathways.

Comparison with Similar Compounds

Anticoagulant Effects (FXa Inhibition)

ICAB demonstrates moderate FXa inhibitory activity compared to ICAA and ICAC:

| Compound | Binding Energy (kcal/mol) | IC₅₀ (mM) | Binding Pockets |

|---|---|---|---|

| ICAA | <−9.0 | 0.56 | S1, S4 |

| ICAB | −8.67 | 0.77 | S1, S2 |

| ICAC | <−9.0 | 0.61 | S1, S4 |

The S1 and S4 pockets are critical for high-affinity FXa inhibitors, explaining the superior potency of ICAA and ICAC .

Hypoglycemic Activity

In Lonicera japonica and L. hypoglauca, ICAB showed significant antidiabetic activity, though less potent than ICAA and ICAC:

| Compound | Postprandial Glucose (mmol/L) |

|---|---|

| Control | 13.21 ± 1.11 |

| ICAA | 9.34 ± 0.43 |

| ICAC | 10.67 ± 1.12 |

| ICAB | Not explicitly reported |

Anti-Inflammatory and Antioxidant Effects

All three isomers exhibit anti-inflammatory properties, but mechanistic studies highlight differences:

- ICAA suppresses NF-κB/NLRP3 signaling in acute lung injury .

- ICAB and ICAC synergize in plant extracts (e.g., Laggera alata) to enhance hepatoprotective effects .

- ICAB contributes to antioxidant activity in Gynura procumbens extracts, though its individual potency is less studied .

Toxicity and Synergistic Effects

No significant toxicity has been reported for ICAB in isolation. However, in combination with ICAA and ICAC, these isomers exhibit synergistic effects in antifungal biofilm inhibition (e.g., against Aspergillus fumigatus) .

Q & A

Q. How can Isochlorogenic acid B be accurately quantified in complex botanical matrices?

Methodological Answer: Quantitative Analysis of Multi-components by Single Marker (QAMS) via High-Performance Liquid Chromatography (HPLC) is widely used. Relative calibration factors (RCFs) for this compound (relative to a reference compound like rutin or chlorogenic acid) are established under gradient elution conditions (e.g., acetonitrile-0.1% formic acid mobile phase). Detection at 327 nm ensures specificity, with validation parameters including linearity (R² > 0.99), precision (RSD < 5%), and recovery rates (85–115%) .

Q. What in vitro models are validated for assessing the antioxidant activity of this compound?

Methodological Answer: Standard assays include:

- DPPH/OH/O₂⁻ radical scavenging : Spectrophotometric evaluation at specific wavelengths (e.g., 517 nm for DPPH), with IC₅₀ values calculated to compare efficacy. This compound exhibits dose-dependent scavenging, with reported DPPH scavenging rates up to 97% at 100 µg/mL .

- Cellular antioxidant models : H₂O₂-induced oxidative stress in HEK 293T cells, measuring SOD, CAT, GSH, and MDA levels via qPCR and ELISA. This compound upregulates antioxidant enzyme mRNA and reduces lipid peroxidation .

Q. What chromatographic techniques distinguish this compound from structurally similar analogs?

Methodological Answer: Ultra-HPLC coupled with quadrupole time-of-flight mass spectrometry (UHPLC-Q-TOF MS) provides high-resolution separation. Key parameters:

- Column: C18 (4.6 × 250 mm, 5 µm).

- Mobile phase: Acetonitrile/water with 0.1% formic acid.

- MS/MS fragmentation patterns (e.g., m/z 515→353 for deprotonated this compound) differentiate it from Isochlorogenic acids A/C .

Advanced Research Questions

Q. How do extraction methodologies influence the recovery and stability of this compound in phytochemical studies?

Methodological Answer:

- Ultrasound-assisted extraction (UAE) : Optimized at 40–50°C with 60–70% ethanol enhances yield by disrupting cell walls. Prolonged sonication (>30 min) risks thermal degradation .

- Solid-phase extraction (SPE) : C18 cartridges pre-conditioned with methanol/water remove polar impurities, improving purity by 20–30% . Stability studies recommend storage at –80°C in dark to prevent hydrolysis .

Q. How can researchers resolve contradictions in reported bioactivity of this compound across studies?

Methodological Answer:

- Model-specific variability : In vivo models (e.g., collagen-induced arthritis rats) show higher anti-inflammatory efficacy (NF-κB inhibition) compared to in vitro LPS-stimulated macrophages due to systemic metabolite interactions .

- Dosage and pharmacokinetics : Circulating metabolites (e.g., hydrolyzed derivatives) may exhibit delayed activity. Pharmacokinetic profiling via HPLC/Q-TOF MS identifies dominant metabolites (e.g., M11 in plasma) with adjusted dosing regimens .

Q. What molecular mechanisms link this compound to NLRP3 inflammasome modulation in chronic inflammation?

Methodological Answer:

- Pathway inhibition : this compound suppresses NLRP3 inflammasome activation by downregulating caspase-1 and IL-1β via NF-κB phosphorylation inhibition (p-IκBα reduction). In synovitis models, it reduces IL-6 and TNF-α by 40–60% at 10 µM .

- Transcriptomic validation : RNA-seq analysis of treated macrophages reveals downregulation of ASC and TXNIP, key NLRP3 assembly components .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.